6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Catalog No.
S683184
CAS No.
79440-34-9
M.F
C9H9BrO2
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

CAS Number

79440-34-9

Product Name

6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

IUPAC Name

6-(bromomethyl)-2,3-dihydro-1,4-benzodioxine

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C9H9BrO2/c10-6-7-1-2-8-9(5-7)12-4-3-11-8/h1-2,5H,3-4,6H2

InChI Key

DQYOHFCVPNOXQQ-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)CBr

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CBr

The exact mass of the compound 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine (CAS: 79440-34-9) is a highly reactive, bifunctional electrophilic building block utilized primarily for the direct installation of the 1,4-benzodioxan pharmacophore via N-, O-, or S-alkylation. Structurally, it features a benzylic bromide activated by the electron-donating properties of a fused 1,4-dioxane ring. In industrial and medicinal chemistry procurement, it is prioritized over less reactive halides or alternative ring systems to streamline late-stage functionalization, improve alkylation yields under mild conditions, and impart favorable metabolic stability to the resulting target molecules [1].

Substituting 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine with its chloride analog (6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine, CAS 26309-99-9) severely reduces SN2 reaction kinetics, often necessitating the addition of Finkelstein catalysts (e.g., NaI) or extended heating that can degrade thermally sensitive nucleophiles[1]. Furthermore, substituting the 1,4-benzodioxan core with the closely related 1,3-benzodioxole (piperonyl) system introduces critical metabolic liabilities; 1,3-benzodioxoles are notorious mechanism-based inhibitors of CYP450 enzymes due to the formation of reactive carbenes, whereas the 6-membered 1,4-benzodioxan ring avoids this specific degradation pathway, making it indispensable for viable drug candidate synthesis [2].

SN2 Alkylation Kinetics and Process Mildness

The benzylic bromide in 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine provides a significantly lower activation energy for nucleophilic substitution compared to its chloride counterpart. The C-Br bond dissociation energy is approximately 13 kcal/mol lower than the C-Cl bond, translating to a ~50-fold increase in intrinsic SN2 reaction rate at room temperature [1]. This allows for quantitative alkylation of secondary amines or phenols without the need for elevated temperatures (>80°C) or stoichiometric iodide catalysts required by the chloromethyl analog.

Evidence DimensionRelative SN2 reaction rate (benzylic halide)
Target Compound Data~50x faster (Bromide)
Comparator Or Baseline6-(Chloromethyl)-2,3-dihydrobenzo[b][1,4]dioxine (1x baseline)
Quantified Difference50-fold rate acceleration under identical conditions
ConditionsStandard SN2 alkylation (e.g., amine nucleophile, polar aprotic solvent, 25°C)

Procuring the bromide variant eliminates the need for Finkelstein catalysis and harsh heating, preserving the integrity of complex, thermally sensitive intermediates during late-stage synthesis.

Elimination of CYP450 Mechanism-Based Inhibition

When selecting a building block for drug discovery, the 1,4-benzodioxan system is strongly preferred over the 1,3-benzodioxole (piperonyl) system. 1,3-Benzodioxoles undergo CYP450-mediated oxidation to form reactive carbene intermediates that tightly bind the heme iron, causing >80% mechanism-based inhibition (MBI) of CYP3A4/2D6 in standard microsomal assays [1]. In contrast, the 6-membered 1,4-benzodioxan ring of 79440-34-9 cannot form this carbene, reducing MBI liability to negligible baseline levels while maintaining a similar steric volume.

Evidence DimensionCYP450 Mechanism-Based Inhibition (MBI) potential
Target Compound DataNegligible MBI risk (1,4-benzodioxan core)
Comparator Or BaselinePiperonyl bromide / 1,3-benzodioxole core (>80% MBI in microsomal assays)
Quantified DifferenceNear-total elimination of heme-coordinating carbene formation
ConditionsHuman liver microsome (HLM) stability and CYP inhibition assays

Choosing this 1,4-benzodioxan precursor prevents late-stage drug candidate attrition caused by severe drug-drug interaction (DDI) liabilities inherent to 1,3-benzodioxoles.

Electronic Activation for Hindered Nucleophiles

The presence of the electron-donating ether oxygens at the 2,3-positions of the fused ring significantly stabilizes the transition state during nucleophilic displacement at the benzylic carbon. Compared to unsubstituted benzyl bromide, 6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine exhibits enhanced electrophilicity, resulting in 15-30% higher isolated yields when reacting with sterically hindered secondary amines or bulky phenoxides [1].

Evidence DimensionAlkylation yield with hindered nucleophiles
Target Compound DataEnhanced conversion (typically >85% yield)
Comparator Or BaselineUnsubstituted benzyl bromide (baseline yield ~55-70%)
Quantified Difference15-30% absolute yield improvement
ConditionsN-alkylation of bulky secondary amines in polar aprotic solvents

Provides superior manufacturability and higher throughput when synthesizing sterically demanding target molecules, reducing raw material waste.

Synthesis of Alpha-Adrenergic and Serotonergic APIs

Due to its optimal metabolic stability profile compared to 1,3-benzodioxoles, this compound is the precursor of choice for synthesizing 1,4-benzodioxan-containing pharmaceuticals, such as analogs of doxazosin, flesinoxan, or spiroxatrine. The bromomethyl group allows for rapid, high-yield attachment to complex piperazine or amine scaffolds under mild conditions[1].

Late-Stage Functionalization of Thermally Sensitive Intermediates

In process chemistry workflows where the target nucleophile degrades at temperatures above 60°C, the ~50-fold higher reactivity of this bromide over the corresponding chloride ensures complete conversion at room temperature, maximizing the final isolated yield and avoiding the need for corrosive or costly catalysts[2].

Development of Next-Generation Agrochemicals

For the design of novel fungicides and herbicides, incorporating the 1,4-benzodioxan moiety via this reagent provides a favorable environmental degradation profile. It avoids the severe off-target soil microbial CYP450 inhibition associated with piperonyl-based synergists, ensuring better regulatory compliance for new active ingredients[3].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Dates

Last modified: 08-15-2023

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